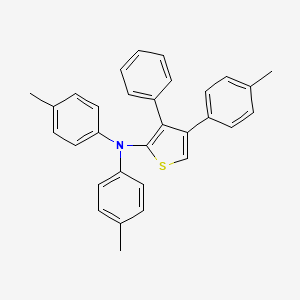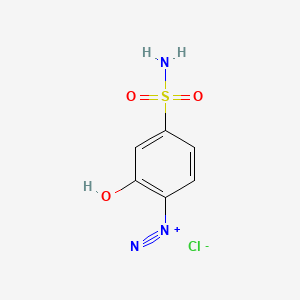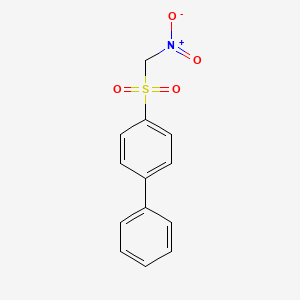![molecular formula C23H15N B12535532 4-[2-(Pyren-2-YL)ethenyl]pyridine CAS No. 807379-46-0](/img/structure/B12535532.png)
4-[2-(Pyren-2-YL)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Pyren-2-YL)ethenyl]pyridine is an organic compound that features a pyrene moiety attached to a pyridine ring via an ethenyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyren-2-YL)ethenyl]pyridine typically involves the multicomponent Chichibabin pyridine synthesis reaction. This method uses 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate as starting materials . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(Pyren-2-YL)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrene-2-carboxaldehyde derivatives, while reduction could produce 4-[2-(Pyren-2-YL)ethyl]pyridine.
Wissenschaftliche Forschungsanwendungen
4-[2-(Pyren-2-YL)ethenyl]pyridine has several scientific research applications:
Biology: This compound can serve as a fluorescent marker in biological assays, helping to visualize cellular processes.
Wirkmechanismus
The mechanism of action of 4-[2-(Pyren-2-YL)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. In fluorescence applications, the compound absorbs light at a specific wavelength and emits light at a longer wavelength, allowing it to act as a fluorescent probe. The pyrene moiety is responsible for the compound’s strong fluorescence, while the pyridine ring can interact with various biological molecules, enhancing its utility in biological assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyren-1-yl)pyridine: Similar structure but lacks the ethenyl linker.
4-(2-(Pyren-1-yl)ethyl)pyridine: Similar but with an ethyl instead of an ethenyl linker.
2-[(E)-2-(Thiophen-2-yl)ethenyl]pyridine: Contains a thiophene moiety instead of a pyrene moiety.
Uniqueness
4-[2-(Pyren-2-YL)ethenyl]pyridine is unique due to its combination of a pyrene moiety and a pyridine ring connected by an ethenyl linker. This structure imparts distinct photophysical properties, making it particularly useful as a fluorescent probe and in optoelectronic applications.
Eigenschaften
CAS-Nummer |
807379-46-0 |
|---|---|
Molekularformel |
C23H15N |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
4-(2-pyren-2-ylethenyl)pyridine |
InChI |
InChI=1S/C23H15N/c1-2-18-6-8-20-14-17(5-4-16-10-12-24-13-11-16)15-21-9-7-19(3-1)22(18)23(20)21/h1-15H |
InChI-Schlüssel |
HHSXIKPPZIAOJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=CC5=CC=NC=C5)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)


![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)





![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
